molecular formula C14H15ClN4O3S B262141 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No. B262141
M. Wt: 354.8 g/mol
InChI Key: ZKYAYPWIKGKQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the growth and reproduction of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microorganisms. It has also been shown to have low toxicity in mammalian cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide in lab experiments is its low toxicity in mammalian cells, which makes it a safer alternative to other compounds. However, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide. One direction is to further investigate its potential applications in medicine, agriculture, and environmental science. Another direction is to study its mechanism of action in more detail to better understand its effects on cancer cells and microorganisms. Additionally, more research is needed to determine its potential toxicity in vivo and its effects on the environment.

Synthesis Methods

The synthesis of 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves the reaction between 4-chloro-3-nitrobenzoic acid and 2-methylbutan-2-amine in the presence of thionyl chloride and triethylamine. The resulting compound is then reacted with thiosemicarbazide to produce the final product.

Scientific Research Applications

4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has been studied for its potential applications in various fields. In medicine, it has been shown to have antitumor and antimicrobial properties. In agriculture, it has been investigated as a potential herbicide and insecticide. In environmental science, it has been studied for its potential use in water treatment.

properties

Product Name

4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Molecular Formula

C14H15ClN4O3S

Molecular Weight

354.8 g/mol

IUPAC Name

4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C14H15ClN4O3S/c1-4-14(2,3)12-17-18-13(23-12)16-11(20)8-5-6-9(15)10(7-8)19(21)22/h5-7H,4H2,1-3H3,(H,16,18,20)

InChI Key

ZKYAYPWIKGKQJG-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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